![molecular formula C15H24O4Si B15062678 3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde CAS No. 122271-47-0](/img/structure/B15062678.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with tert-butyldimethylsilyl and methoxy groups. This compound is of interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The protected intermediate is then subjected to further functionalization to introduce the dimethoxy and aldehyde groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and improved yields compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzoic acid.
Reduction: 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: As a protected intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving silyl-protected substrates.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions. The methoxy groups influence the electronic properties of the benzaldehyde core, affecting its reactivity in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-propanol: Similar in structure but with a hydroxyl group instead of an aldehyde.
3-((tert-Butyldimethylsilyl)oxy)propanal: An aldehyde with a similar silyl-protected structure.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde is unique due to the combination of its silyl-protected hydroxyl group and the presence of two methoxy groups on the benzaldehyde core. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
122271-47-0 |
|---|---|
Molecular Formula |
C15H24O4Si |
Molecular Weight |
296.43 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-13-9-11(10-16)8-12(17-4)14(13)18-5/h8-10H,1-7H3 |
InChI Key |
QIBRUGROXKKVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1OC)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15062596.png)
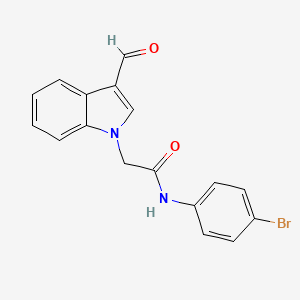
![ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15062602.png)
![Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B15062610.png)
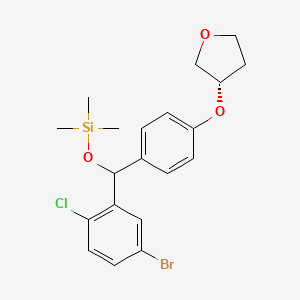
![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)
![(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B15062626.png)
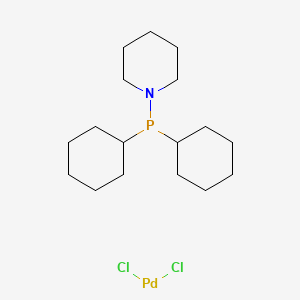
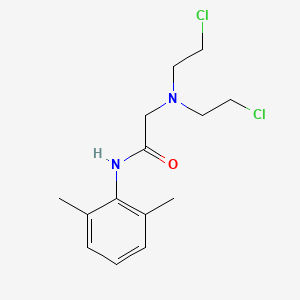
![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
![{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid](/img/structure/B15062651.png)
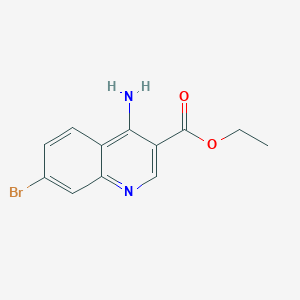
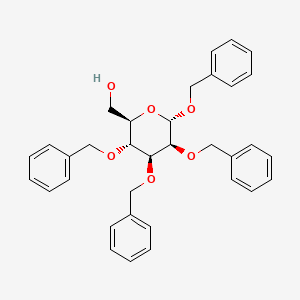
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
